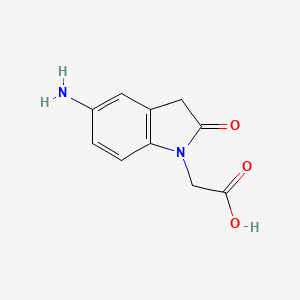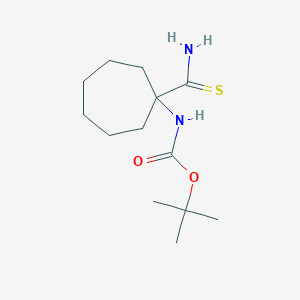![molecular formula C12H10BrN5 B6616476 N-[(2-bromophenyl)methyl]-7H-purin-6-amine CAS No. 67023-54-5](/img/structure/B6616476.png)
N-[(2-bromophenyl)methyl]-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-bromophenyl)methyl]-7H-purin-6-amine, also known as 2-bromo-6-methylpurine, is a purine derivative that is widely used in laboratory experiments due to its versatility. It has been used for a variety of scientific applications, such as synthesis, drug development, and in the study of biochemical and physiological processes.
Scientific Research Applications
N-[(2-bromophenyl)methyl]-7H-purin-6-aminethylpurine has been used in a wide range of scientific research applications. It has been employed in the synthesis of various purine derivatives, such as 2-amino-6-methylpurine and 6-methyl-2-thiouracil, which are important in the development of drugs targeting various diseases. In addition, it has been used to study the biochemical and physiological effects of purine derivatives on various cellular processes, such as DNA replication and transcription. Furthermore, it has been used in studies of the mechanism of action of various drugs, particularly those targeting cancer.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-7H-purin-6-aminethylpurine is related to its ability to interact with purine-binding proteins. These proteins are involved in a variety of biological processes, such as DNA replication, transcription, and translation. When N-[(2-bromophenyl)methyl]-7H-purin-6-aminethylpurine binds to these proteins, it can modulate their activity, leading to changes in the activity of the associated biochemical pathways.
Biochemical and Physiological Effects
N-[(2-bromophenyl)methyl]-7H-purin-6-aminethylpurine has been shown to have a number of biochemical and physiological effects on various cellular processes. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and transcription, such as DNA polymerase and RNA polymerase. In addition, it has been shown to modulate the activity of certain signaling pathways, such as those involved in cell cycle regulation and apoptosis. Furthermore, it has been shown to modulate the activity of certain hormones, such as insulin and glucagon.
Advantages and Limitations for Lab Experiments
The use of N-[(2-bromophenyl)methyl]-7H-purin-6-aminethylpurine in laboratory experiments has a number of advantages. It is relatively inexpensive to synthesize, and it is relatively stable in aqueous solutions. In addition, it can be used to study a variety of biochemical and physiological processes, including those involved in drug development. However, there are also some limitations to its use in laboratory experiments. For example, its stability in aqueous solutions is limited, and it can be toxic to certain cell types.
Future Directions
There are a number of potential future directions for the use of N-[(2-bromophenyl)methyl]-7H-purin-6-aminethylpurine in scientific research. For example, it could be used to further study the mechanism of action of various drugs, particularly those targeting cancer. In addition, it could be used to study the biochemical and physiological effects of purine derivatives on various cellular processes, such as DNA replication and transcription. Furthermore, it could be used to develop new drugs targeting various diseases, such as diabetes and obesity. Finally, it could be used to study the effects of purine derivatives on the immune system, with the aim of developing new treatments for autoimmune diseases.
Synthesis Methods
N-[(2-bromophenyl)methyl]-7H-purin-6-aminethylpurine is synthesized through a multistep reaction pathway involving a substitution reaction, an oxidation reaction, and a cyclization reaction. The starting material is a methylated purine base, which is first reacted with bromine to form an intermediate product. This intermediate is then oxidized with an oxidizing agent, such as sodium hypochlorite, to form a brominated purine derivative. Finally, the brominated purine derivative undergoes cyclization to form N-[(2-bromophenyl)methyl]-7H-purin-6-aminethylpurine.
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5/c13-9-4-2-1-3-8(9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPFTGKKYUNEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=C2NC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734220 |
Source


|
| Record name | N-[(2-Bromophenyl)methyl]-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67023-54-5 |
Source


|
| Record name | N-[(2-Bromophenyl)methyl]-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6616410.png)
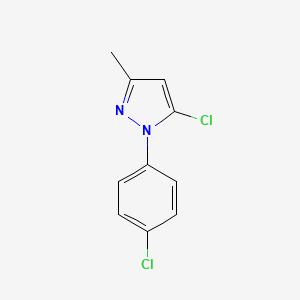



![phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate](/img/structure/B6616438.png)
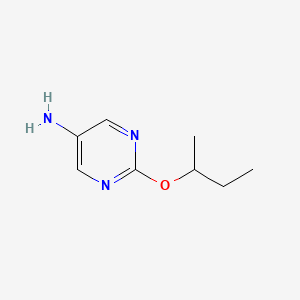
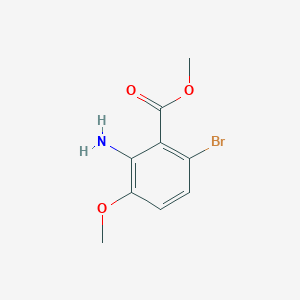
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B6616453.png)
